5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide is an organic compound with the molecular formula C18H15ClN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-methoxy-2-(1H-pyrrol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may yield an amine.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 3-Benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a hydroxyl and a pyrrole group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies related to this compound, providing a comprehensive overview of its effects and mechanisms of action.
Chemical Structure and Properties
The compound features a chloro and hydroxy substitution on the benzene ring, along with a methoxy group and a pyrrole moiety. Its molecular formula is C_{15}H_{15ClN_2O_2 with a molecular weight of approximately 288.75 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅ClN₂O₂ |
Molecular Weight | 288.75 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic route includes the introduction of chloro and hydroxy groups followed by the formation of the pyrrole derivative.
Antioxidant Activity
Research indicates that derivatives of 5-chloro-2-hydroxyphenyl compounds exhibit significant antioxidant properties. For instance, one study reported that similar compounds showed antioxidant activity measured by DPPH radical scavenging assays, with some exhibiting activity greater than ascorbic acid . The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A related study on pyrrole-benzamide derivatives revealed that certain analogs exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.
Case Studies
- Antioxidant Properties : A series of experiments demonstrated that related compounds showed up to 1.5 times higher antioxidant activity than standard antioxidants like ascorbic acid .
- Antibacterial Effects : In vitro evaluations indicated that pyrrole-containing benzamides had significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibacterial agents .
- Antiproliferative Activity : Some studies have explored the antiproliferative effects of similar compounds on cancer cell lines, indicating promising results with IC50 values in low micromolar ranges . This suggests potential applications in cancer therapy.
The biological activities observed can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate electron donation, neutralizing free radicals.
- Antimicrobial Mechanism : The interaction between the compound and bacterial cell membranes may disrupt cellular integrity, leading to cell death.
- Antiproliferative Mechanism : The ability to inhibit key pathways involved in cell proliferation may contribute to its anticancer effects.
Properties
CAS No. |
634185-32-3 |
---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(5-methoxy-2-pyrrol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-13-5-6-16(21-8-2-3-9-21)15(11-13)20-18(23)14-10-12(19)4-7-17(14)22/h2-11,22H,1H3,(H,20,23) |
InChI Key |
DVMBMHMGYMACKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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